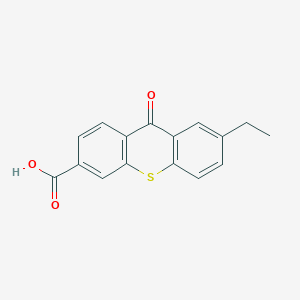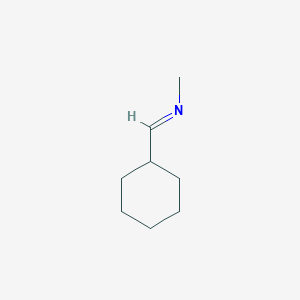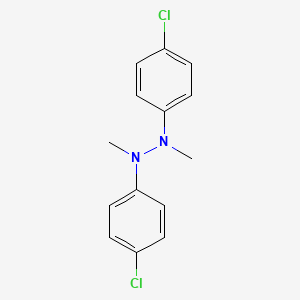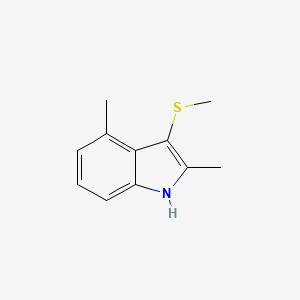
2,4-Dimethyl-3-(methylsulfanyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-3-(methylsulfanyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of two methyl groups at the 2 and 4 positions, and a methylsulfanyl group at the 3 position on the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-(methylsulfanyl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2,4-dimethylphenylhydrazine and methylthioacetaldehyde, the cyclization reaction can be catalyzed by an acid or base to form the desired indole compound. The reaction conditions typically involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-3-(methylsulfanyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5 and 7 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-3-(methylsulfanyl)-1H-indole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving indole derivatives and their biological activities.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-3-(methylsulfanyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(methylsulfanyl)-1H-indole
- 4-Methyl-3-(methylsulfanyl)-1H-indole
- 2,4-Dimethyl-1H-indole
Uniqueness
2,4-Dimethyl-3-(methylsulfanyl)-1H-indole is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives. The combination of two methyl groups and a methylsulfanyl group provides distinct properties that can be exploited in various applications.
Propiedades
Número CAS |
53512-32-6 |
|---|---|
Fórmula molecular |
C11H13NS |
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
2,4-dimethyl-3-methylsulfanyl-1H-indole |
InChI |
InChI=1S/C11H13NS/c1-7-5-4-6-9-10(7)11(13-3)8(2)12-9/h4-6,12H,1-3H3 |
Clave InChI |
AGJGNFYSHFWBPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)NC(=C2SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
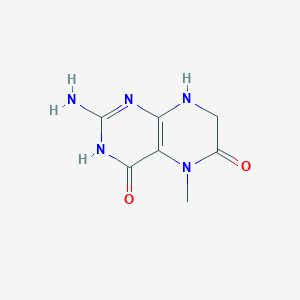
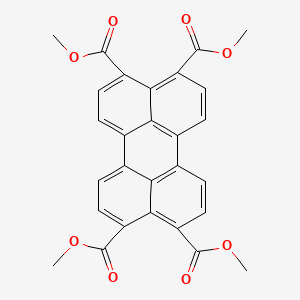
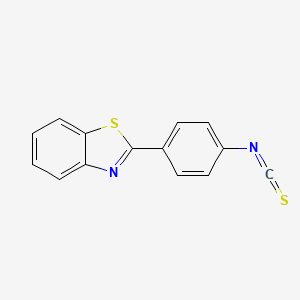
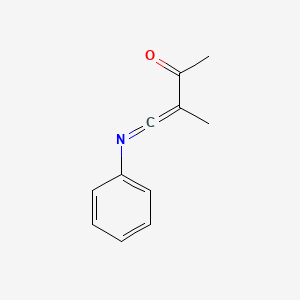


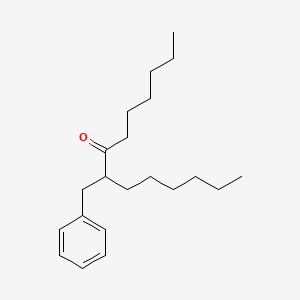

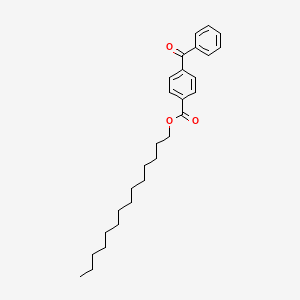
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
